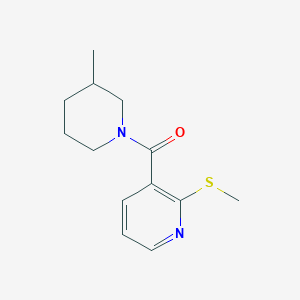
(3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone” is a chemical compound that belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring substituted with a methyl group and a pyridine ring substituted with a methylsulfanyl group . The empirical formula is C12H22N2O and the molecular weight is 210.32 .Scientific Research Applications
Synthesis and Structural Studies
The chemical compound has been a subject of various synthetic and structural studies. For instance, an efficient approach for the regioselective synthesis of related heterocyclic amides through microwave-assisted Fries rearrangement has been developed, involving the formation of an intimate ion pair as a key step, backed by density functional theory (DFT) calculations (Moreno-Fuquen et al., 2019). Another study reports the synthesis of novel N-phenylpyrazolyl aryl methanone derivatives, showing that some compounds exhibit favorable herbicidal and insecticidal activities (Wang et al., 2015). The synthesis of various 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones via CAN-mediated rearrangement, highlighting a facile strategy for synthesizing meperidine analogs, is also noted (Chang et al., 2006).
Nonlinear Optical Properties
A study focusing on a piperidine derivative, similar to the compound , synthesized an organic compound (HPMP) using the Scholten-Boumann condensation reaction method, revealing its good thermal stability and potential for device application due to its nonlinear optical (NLO) properties and hardness (Revathi et al., 2018).
Methylation Methods
A research work on the direct N-monomethylation of aromatic primary amines, including related structures, emphasizes the synthetic and environmental attractiveness of the process due to low catalyst loading and broad substrate scope (Li et al., 2012).
Hydrogen Bond Analysis
In the realm of molecular structure analysis, a study on a similar compound shows molecules linked into sheets by a combination of N-H...N, C-H...O, and C-H...π(arene) hydrogen bonds, contributing to our understanding of intermolecular interactions (Quiroga et al., 2010).
Future Directions
Piperidine derivatives, including “(3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone”, have potential for further exploration due to their wide range of biological activities . Future research could focus on the synthesis of novel piperidine derivatives, investigation of their biological activities, and development of potential therapeutic applications.
properties
IUPAC Name |
(3-methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-10-5-4-8-15(9-10)13(16)11-6-3-7-14-12(11)17-2/h3,6-7,10H,4-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJAGQIKFOMYRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Difluoromethyl)-2,6-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2822578.png)


![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2822581.png)
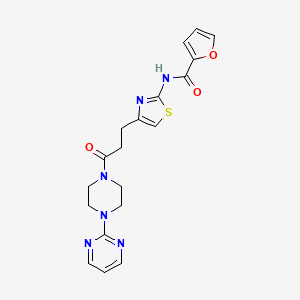
![1-(4-Chlorophenyl)-2-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-1-ethanone](/img/structure/B2822583.png)

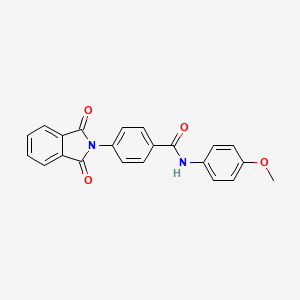
![1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole](/img/structure/B2822588.png)

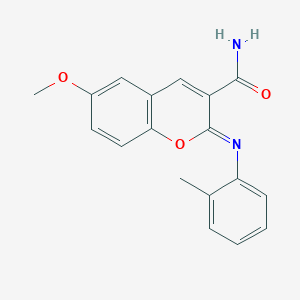

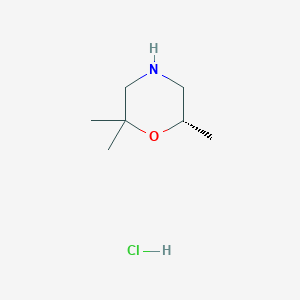
![8-(2-Fluorobenzyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2822597.png)